An In-Depth Technical Guide to Bis(4-methoxyphenyl) Selenoxide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Bis(4-methoxyphenyl) Selenoxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methoxyphenyl) selenoxide is a versatile and valuable organoselenium compound that has garnered significant interest in both synthetic organic chemistry and medicinal research. Characterized by the presence of a stereogenic selenium atom bearing two electron-rich methoxyphenyl groups, this reagent exhibits a unique profile of reactivity and biological activity. As a mild and selective oxidizing agent, it offers a valuable tool for a range of chemical transformations. Furthermore, its inherent antioxidant properties, stemming from the bioactivity of organoselenium compounds, position it as a compound of interest for pharmaceutical and drug development studies. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of Bis(4-methoxyphenyl) selenoxide, with a focus on providing practical insights and detailed methodologies for researchers in the field.
Core Chemical and Physical Properties
Bis(4-methoxyphenyl) selenoxide is a stable, crystalline solid at room temperature, typically appearing as a white to light yellow powder.[1] Its core structure consists of a central selenium atom double-bonded to an oxygen atom and single-bonded to two 4-methoxyphenyl rings. This structure confers a chiral nature to the molecule, with the selenium atom acting as a stereocenter.
Table 1: Fundamental Properties of Bis(4-methoxyphenyl) Selenoxide
| Property | Value | Source(s) |
| CAS Number | 25862-14-0 | [2][3] |
| Molecular Formula | C₁₄H₁₄O₃Se | [2] |
| Molecular Weight | 309.22 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Storage | Store at room temperature | [1] |
Synthesis and Characterization
The primary route to Bis(4-methoxyphenyl) selenoxide involves the oxidation of its corresponding selenide, Bis(4-methoxyphenyl) selenide. This transformation is a common strategy for accessing selenoxides.[5]
Synthesis Protocol: Oxidation of Bis(4-methoxyphenyl) selenide
This protocol outlines a general and reliable method for the preparation of Bis(4-methoxyphenyl) selenoxide. The causality behind this experimental choice lies in the susceptibility of the electron-rich selenium atom in the selenide to oxidation by a variety of oxidizing agents. Hydrogen peroxide is a common and effective choice due to its clean byproducts (water) and controlled reactivity.
Step-by-Step Methodology:
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Dissolution: Dissolve Bis(4-methoxyphenyl) selenide (1.0 eq) in a suitable solvent such as dichloromethane or ethanol in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is crucial for ensuring the homogeneity of the reaction mixture.
-
Cooling: Cool the solution to 0 °C in an ice bath. This step is critical for controlling the exothermicity of the oxidation reaction and preventing potential over-oxidation or side reactions.
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Addition of Oxidant: Slowly add a solution of hydrogen peroxide (30% aqueous solution, 1.1-1.2 eq) dropwise to the stirred solution. The slow addition rate is essential for maintaining temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting selenide spot and the appearance of a more polar product spot (the selenoxide) indicates reaction completion.
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Work-up: Once the reaction is complete, quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test with starch-iodide paper is obtained.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). The organic layers are combined.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bis(4-methoxyphenyl) selenoxide.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain the final product as a crystalline solid.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 4-methoxyphenyl groups. Due to the symmetry of the molecule, two sets of doublets in the aromatic region (typically δ 6.8-7.8 ppm) would be anticipated, integrating to 4 protons each. A singlet corresponding to the methoxy protons (OCH₃) would be expected around δ 3.8 ppm, integrating to 6 protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methoxy carbon. The number of signals will depend on the symmetry of the molecule. Key signals would include the carbon attached to selenium, the methoxy-bearing carbon, and the other aromatic carbons.
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⁷⁷Se NMR: ⁷⁷Se NMR is a powerful technique for characterizing selenium-containing compounds due to its wide chemical shift range.[6] For diaryl selenoxides, the ⁷⁷Se chemical shift is sensitive to the electronic environment around the selenium atom.[7] While the specific shift for Bis(4-methoxyphenyl) selenoxide is not available, related diaryl selenoxides show resonances in a distinct region of the ⁷⁷Se NMR spectrum.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the Se=O stretching vibration, typically found in the region of 800-850 cm⁻¹. Other characteristic bands will include C-O stretching for the methoxy group and various C-H and C=C stretching and bending vibrations for the aromatic rings.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (309.22 g/mol ), along with characteristic fragmentation patterns.
Reactivity and Mechanistic Insights
The chemistry of Bis(4-methoxyphenyl) selenoxide is primarily defined by the reactivity of the selenoxide functional group. It serves as a potent yet mild oxidizing agent and can participate in unique rearrangement and elimination reactions.
Oxidizing Properties
Bis(4-methoxyphenyl) selenoxide is recognized as a mild reagent for the oxidation of various functional groups, including alcohols, thiols, and sulfides.[4] Its utility is particularly noted in the Kornblum oxidation , where it serves as an efficient oxidizing agent for the conversion of alkyl halides to aldehydes.[8]
Mechanism of Kornblum Oxidation using Bis(4-methoxyphenyl) Selenoxide:
The Kornblum oxidation traditionally uses dimethyl sulfoxide (DMSO) as the oxidant.[9][10] When employing Bis(4-methoxyphenyl) selenoxide, the mechanism is analogous.
Caption: Mechanism of Kornblum Oxidation.
The reaction proceeds via an initial Sɴ2 displacement of the halide by the oxygen atom of the selenoxide, forming an alkoxyselenonium salt. Subsequent treatment with a non-nucleophilic base, such as triethylamine, facilitates an elimination reaction to yield the aldehyde, the corresponding selenide (which can be recovered and re-oxidized), and the protonated base. The driving force for this reaction is the formation of the stable carbonyl group and the reduction of the selenoxide.
Selenoxide Elimination
A characteristic reaction of selenoxides bearing a β-hydrogen is the syn-elimination to form an alkene.[11] This reaction, mechanistically related to the Cope elimination, proceeds through a five-membered cyclic transition state and is a valuable method for introducing double bonds into organic molecules. While not explicitly detailed for Bis(4-methoxyphenyl) selenoxide in the provided search results, this reactivity is a fundamental aspect of selenoxide chemistry. The reaction is typically very facile and can occur at or below room temperature.
Caption: General Mechanism of Selenoxide Elimination.
Biological Activity and Pharmaceutical Relevance
Organoselenium compounds are known to possess a range of biological activities, with antioxidant properties being particularly prominent.[12] This activity is often attributed to their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in the detoxification of reactive oxygen species (ROS) in the body.[1][13]
Antioxidant Mechanism
The antioxidant activity of diaryl selenoxides is believed to proceed through a catalytic cycle involving reduction by thiols (such as glutathione) to the corresponding selenide, which can then be re-oxidized by ROS, thus completing the cycle. The selenium atom's ability to cycle between different oxidation states is central to this process.
Caption: Catalytic Antioxidant Cycle of Diaryl Selenoxides.
Bis(4-methoxyphenyl) selenoxide, with its electron-donating methoxy groups, is expected to have modulated redox properties that could influence its antioxidant efficacy.[14] The ability to scavenge free radicals makes it a promising candidate for further investigation in the development of therapeutic agents against oxidative stress-related diseases.[15]
Conclusion
Bis(4-methoxyphenyl) selenoxide is a multifaceted organoselenium reagent with significant potential in both synthetic and medicinal chemistry. Its role as a mild oxidizing agent, particularly in the Kornblum oxidation, provides a valuable synthetic tool. Concurrently, its inherent antioxidant properties, rooted in the fundamental biochemistry of selenium, open avenues for its exploration in drug discovery and development. This guide has synthesized the available technical information to provide a foundational understanding of this compound's properties, preparation, and applications. Further research to fully elucidate its spectroscopic characteristics and explore the full scope of its reactivity and biological activity is warranted and will undoubtedly expand its utility in the scientific community.
References
-
Antony, S., & Bayse, C. A. (2012). GPx-Like Activity of Selenides and Selenoxides: Experimental Evidence for the Involvement of Hydroxy Perhydroxy Selenane as the Active Species. Journal of the American Chemical Society, 134(1), 138–141. [Link]
- Zhao, R., & Holmgren, A. (2002). A Novel Antioxidant Mechanism of Ebselen Involving Ebselen Diselenide, a Substrate of Mammalian Thioredoxin and Thioredoxin Reductase*. The Journal of Biological Chemistry.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155624, Bis(p-methoxyphenyl)selenide. Retrieved January 22, 2026 from [Link].
- Rocha, J. B. T., et al. (2012). Antioxidant properties of diorganoyl diselenides and ditellurides: modulation by organic aryl or naphthyl moiety. Molecular Biology Reports, 39(12), 10661–10669.
-
Wikipedia contributors. (2023, November 28). Kornblum oxidation. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, January 22, 2026, from [Link]
- Ghiglietti, E., et al. (2022). Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells.
- Shimizu, T., et al. (1987). An Estimation of the Configurational Stability of Diaryl Selenoxides by Means of 77Se NMR Spectroscopy. Bulletin of the Chemical Society of Japan, 60(4), 1555-1557.
-
Alfa Aesar. (n.d.). Bis(4-methoxyphenyl)selenoxide. Retrieved January 22, 2026, from [Link]
- Zeni, G., et al. (2020). Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®. Molecules, 25(23), 5677.
- Mugesh, G., et al. (2001). Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Journal of the American Chemical Society, 123(34), 8398–8408.
- Ogura, F., et al. (1984). Application of bis(p-methoxyphenyl)selenoxide as an oxidizing agent of kornblum oxidation. Chemistry Letters, 13(6), 813-814.
-
NMR Service. (n.d.). (77Se) Selenium NMR. Retrieved January 22, 2026, from [Link]
- Bratulescu, G. (2012). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie, 63(1), 59-61.
- Orian, L., et al. (2017). Selenium-Catalyzed Reduction of Hydroperoxides in Chemistry and Biology. Antioxidants, 6(4), 85.
-
Chem-Station. (2018, January 14). Kornblum Oxidation. Retrieved January 22, 2026, from [Link]
-
University of Connecticut. (n.d.). DMSO Oxidation. Retrieved January 22, 2026, from [Link]
- Perin, G., et al. (2022). 77Se and 13C NMR Characterization of Selenium Cyanides. Molbank, 2022(4), M1485.
- Singh, N., et al. (2021). Isolation of Unusual N-Thiophenyl Ebselenamines and other Intermediates during the Se NMR Mechanistic Study of Azo-Bis-Ebselen. Research Square.
- Młochowski, J., et al. (2020). Optically Active Selenoxides: Structural and Synthetic Aspects. Symmetry, 12(3), 349.
-
Wikipedia contributors. (2023, December 2). Selenoxide elimination. In Wikipedia, The Free Encyclopedia. Retrieved 03:33, January 22, 2026, from [Link]
- Ghiglietti, E., et al. (2022). Synthesis by B–H amination of bis(4-methoxyphenyl)amine,...
-
Wang, S., et al. (2023). Synthesis and Photochromic Properties of Diaryl[1]Helicene Derivatives. Chemistry – A European Journal, 29(72), e202302693.
-
Bayse, C. A. (2013). Theoretical Studies of[4]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides. Molecules, 18(12), 14360–14375.
-
Wang, S., et al. (2023). Synthesis and Photochromic Properties of Diaryl[1]Helicene Derivatives. PubMed.
- Młochowski, J., & Syper, L. (1981). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 16(12), 10208–10243.
- Sonego, J. M., et al. (2024). Organoselenium Compounds in Medicinal Chemistry. ChemMedChem, e202400063.
Sources
- 1. Antioxidant properties of diorganoyl diselenides and ditellurides: modulation by organic aryl or naphthyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bis(p-methoxyphenyl)selenide | C14H14O2Se | CID 155624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 10. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. chemimpex.com [chemimpex.com]
- 15. semanticscholar.org [semanticscholar.org]
